6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one
CAS No.: 1199782-91-6
Cat. No.: VC19783646
Molecular Formula: C9H7ClO2
Molecular Weight: 182.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199782-91-6 |
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Molecular Formula | C9H7ClO2 |
Molecular Weight | 182.60 g/mol |
IUPAC Name | 6-chloro-4-hydroxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C9H7ClO2/c10-5-3-7-6(9(12)4-5)1-2-8(7)11/h3-4,12H,1-2H2 |
Standard InChI Key | KRBWEDVDTYSTEL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the indanone family, characterized by a bicyclic framework comprising a benzene ring fused to a ketone-containing cyclopentane moiety. The substituents—chloro at position 6 and hydroxy at position 4—introduce distinct electronic and steric effects. Comparative crystallographic data from 6-chloro-1-indanone (without hydroxylation) reveal a planar benzene ring and puckered cyclopentane ring, with intermolecular interactions dominated by halogen bonding .
Key Structural Parameters (Theoretical)
Property | Value |
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Molecular Formula | C₉H₇ClO₂ |
Molecular Weight | 182.60 g/mol |
IUPAC Name | 6-chloro-4-hydroxy-2,3-dihydro-1H-inden-1-one |
Hybridization | sp² (aromatic), sp³ (aliphatic) |
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis routes for the 4-hydroxy isomer are documented, analogous methods for 6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one involve:
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Friedel-Crafts Acylation: Cyclization of chlorinated phenylacetic acid derivatives under acidic conditions .
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Electrophilic Substitution: Chlorination of preformed hydroxyindanones using thionyl chloride or Cl₂ gas.
Reaction conditions (e.g., temperature, catalyst) critically influence regioselectivity. For example, hydroxyl group positioning is sensitive to directing effects during electrophilic substitution.
Reactivity Profile
The compound’s functional groups enable diverse transformations:
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Hydroxyl Group: Participates in etherification, esterification, and oxidation to ketones or quinones.
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Chlorine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides.
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Ketone: Reduces to secondary alcohols or forms Schiff bases with amines.
Physicochemical Properties
Experimental Data from Analogues
Property | 6-Chloro-5-Hydroxy | 5-Amino-6-Chloro |
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Melting Point | Not reported | 162–164°C |
Solubility | Moderate in polar aprotic solvents | Low in water, high in DMSO |
Stability | Air-stable, hygroscopic | Light-sensitive |
The 4-hydroxy isomer is expected to exhibit similar solubility trends but may display altered crystallinity due to hydrogen-bonding variations.
Biological and Industrial Applications
Antimicrobial Activity
Hydroxy-chloroindanones demonstrate broad-spectrum antimicrobial effects. For instance, 5-amino-6-chloro-2,3-dihydro-1H-inden-1-one inhibits Staphylococcus aureus (MIC: 8 µg/mL) by disrupting membrane integrity. The 4-hydroxy variant may share this activity, though steric differences could modulate potency.
Pharmaceutical Intermediate
Indanone derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies suggest that chloro-hydroxy substitution enhances COX-2 selectivity, positioning this compound as a candidate for targeted drug design.
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for 4-hydroxy isomer synthesis.
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Biological Screening: Evaluate anticancer and anti-inflammatory efficacy in vitro.
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Crystallographic Studies: Resolve intermolecular interactions to guide material science applications.
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